molecular formula C10H4ClFN2S B2504382 3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile CAS No. 256348-09-1

3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile

Cat. No.: B2504382
CAS No.: 256348-09-1
M. Wt: 238.66
InChI Key: AORMCPNVGQGESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H4ClFN2S and its molecular weight is 238.66. The purity is usually 95%.
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Scientific Research Applications

Regiospecific Suzuki Coupling

3,5-Dichloroisothiazole-4-carbonitrile reacts with aryl- and methylboronic acids to produce 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitrile regiospecifically. These reactions highlight the compound's role in regiospecific Suzuki coupling processes, optimized across various bases, phase transfer agents, and palladium catalysts, showcasing the chemical's versatility in organic synthesis (Christoforou, Koutentis, & Rees, 2003).

Reactions with Secondary Dialkylamines

3-Bromoisothiazole-5-carbonitriles demonstrate high reactivity with secondary dialkylamines, leading to the formation of 3-amino-substituted derivatives. These reactions underscore the compound's applicability in generating aminoisothiazoles, a class of compounds useful in various chemical transformations (Kalogirou & Koutentis, 2014).

Isothiazole C-C Coupling Chemistry

Regioselective palladium-catalyzed coupling reactions starting from 3,5-dichloro- or dibromoisothiazole-4-carbonitriles yield 3-halo-5-(hetero/aryl, alkenyl, and alkynyl)isothiazoles. This application highlights the role of these compounds in synthesizing a variety of substituted isothiazoles, contributing to the development of new materials and chemical intermediates (Christoforou & Koutentis, 2006).

Structural and Vibrational Properties

The study of structural, topological, and vibrational properties of an isothiazole derivatives series with antiviral activities using DFT calculations provides insight into their reactivities and behaviors in gas and aqueous solution phases. This research demonstrates the potential pharmaceutical applications of these compounds beyond their structural significance, focusing on their ability to traverse biological membranes rapidly (Romani, Márquez, Márquez, & Brandán, 2015).

Safety and Hazards

The compound should be kept away from open flames, hot surfaces, and sources of ignition . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

3-chloro-5-(3-fluorophenyl)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2S/c11-10-8(5-13)9(15-14-10)6-2-1-3-7(12)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORMCPNVGQGESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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